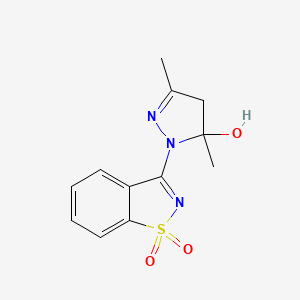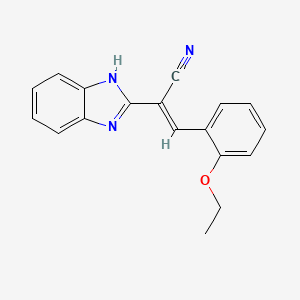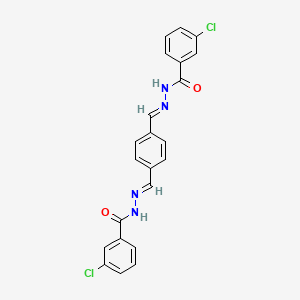
4-(dimethylamino)benzaldehyde (2,4,6-trichlorophenyl)hydrazone
Overview
Description
4-(dimethylamino)benzaldehyde (2,4,6-trichlorophenyl)hydrazone is an organic compound with the molecular formula C18H22N4 . It contains amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .
Molecular Structure Analysis
The molecular structure of 4-(dimethylamino)benzaldehyde (2,4,6-trichlorophenyl)hydrazone is complex, with a double-bond stereo configuration . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-(dimethylamino)benzaldehyde (2,4,6-trichlorophenyl)hydrazone acts as a strong electrophile, reacting with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .Physical And Chemical Properties Analysis
4-(dimethylamino)benzaldehyde (2,4,6-trichlorophenyl)hydrazone has a molecular weight of 149.19 g/mol . It appears as a yellow-white powder . Its melting point is 73 - 75 °C .Mechanism of Action
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3/c1-21(2)12-5-3-10(4-6-12)9-19-20-15-13(17)7-11(16)8-14(15)18/h3-9,20H,1-2H3/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSVEJAWPDLNJ-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trichloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840927.png)

![2-[(3-phenoxypropyl)thio]ethanol](/img/structure/B3840942.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-biphenylyl)methanone](/img/structure/B3840946.png)

![4,4'-methylenebis{N-[2-(benzyloxy)benzylidene]aniline}](/img/structure/B3840978.png)



![1,7,7-trimethyl-2,6-dioxatricyclo[6.2.2.0~4,9~]dodecane-3,5-dione](/img/structure/B3840991.png)



